Oleyl sulfate

Description

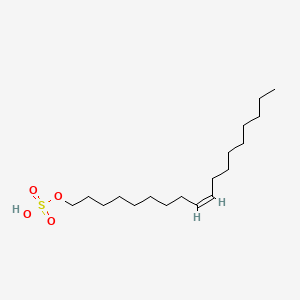

Structure

2D Structure

Properties

CAS No. |

7747-53-7 |

|---|---|

Molecular Formula |

C18H36O4S |

Molecular Weight |

348.5 g/mol |

IUPAC Name |

[(Z)-octadec-9-enyl] hydrogen sulfate |

InChI |

InChI=1S/C18H36O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h9-10H,2-8,11-18H2,1H3,(H,19,20,21)/b10-9- |

InChI Key |

ZUBJEHHGZYTRPH-KTKRTIGZSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOS(=O)(=O)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Pathways and Derivatization Methodologies

Direct Sulfation of Oleyl Alcohol

The conversion of oleyl alcohol to oleyl sulfate (B86663) involves the esterification of the terminal hydroxyl group with a sulfating agent. The choice of agent is critical as it influences reaction efficiency, product purity, and the potential for unwanted side reactions, particularly at the C9-C10 double bond.

Sulfamic acid (H₂NSO₃H) is recognized as a mild and selective sulfating agent. A key advantage of using sulfamic acid is that it selectively sulfates the alcohol's hydroxyl group without reacting with the carbon-carbon double bond, thereby preventing the formation of mixed sulfate-sulfonate compounds. nih.gov The reaction proceeds directly to the ammonium (B1175870) salt of the sulfuric acid ester. chemithon.com

However, the reaction between sulfamic acid and long-chain primary alcohols can be slow and may result in poor yields and discolored products. nih.gov To overcome these limitations, catalysts are often employed. Urea (B33335) is a particularly effective catalyst for this reaction. nih.gov In a typical process, oleyl alcohol is reacted with sulfamic acid in the presence of urea at elevated temperatures, generally between 110°C and 125°C. google.com The use of urea as a catalyst significantly accelerates the reaction, which can be completed in as little as twenty minutes to a few hours. google.com

Table 1: Representative Conditions for Sulfamic Acid Sulfation of Fatty Alcohols

| Parameter | Value/Condition | Catalyst | Product Form | Reference |

| Reactants | Oleyl Alcohol, Sulfamic Acid | Urea | Ammonium Oleyl Sulfate | google.com |

| Temperature | ~110 - 125 °C | Urea | Ammonium this compound | google.com |

| Reaction Time | 15 minutes - 3 hours | Amides (e.g., Urea) | Ammonium Alkyl Sulfate | google.com |

Chlorosulfonic acid (ClSO₃H) is a highly reactive and potent sulfating agent, enabling rapid and stoichiometric conversion of alcohols to their corresponding sulfates. chemithon.com The reaction is highly exothermic and liberates hydrogen chloride (HCl) gas, which must be removed from the reaction vessel. chemithon.com Careful temperature control is essential, with reactions typically maintained at approximately 25°C to prevent side reactions and the formation of colored impurities. chemithon.com

A primary consideration when sulfating oleyl alcohol with chlorosulfonic acid is the potential for reaction at the double bond. researchgate.net To mitigate this, specific process strategies have been developed. One effective method involves a multi-stage sulfation process conducted in a refluxing solvent, such as methylene (B1212753) chloride, under subatmospheric pressure. This approach allows for controlled addition of the sulfating agent and helps to maintain a consistent reaction temperature, minimizing unwanted side reactions. googleapis.com Another approach involves using a complex of chlorosulfonic acid with a polyether, which acts as a milder sulfating agent. This method has been shown to produce a colorless this compound paste with a high degree of sulfation (approximately 97%) while largely preserving the integrity of the double bond. google.com

Table 2: Process Parameters for Chlorosulfonic Acid Sulfation

| Parameter | Condition | Purpose | Reference |

| Temperature | ~25 °C | Minimize side reactions and color formation | chemithon.com |

| Pressure | Subatmospheric | Allows refluxing of solvent at low temperature | googleapis.com |

| Molar Ratio | Stoichiometric | Avoid product degradation from excess acid | google.com |

| Solvent | Methylene Chloride | Heat dissipation and reaction control | googleapis.com |

| Post-Reaction | HCl Removal | Prevent chloride salts in final product | chemithon.comgoogleapis.com |

The sulfation of fatty alcohols using gaseous sulfur trioxide (SO₃) is a predominant industrial method, valued for its efficiency and the high purity of the resulting product. The process is typically carried out in a continuous falling film reactor. enviro.wiki In this system, liquid oleyl alcohol flows down the inner walls of a reactor tube, forming a thin film. A co-current stream of gaseous SO₃, diluted with a dry, inert gas like air or nitrogen, reacts with the alcohol film. enviro.wiki

This reaction is extremely fast and highly exothermic (ΔH ≈ -150 kJ/mol), necessitating efficient heat removal, which is achieved through the reactor's cooling jacket. aidic.it The use of a diluent gas is crucial for moderating the reaction's intensity and preventing charring or discoloration of the product. researchgate.net The concentration of SO₃ in the gas stream is typically maintained between 0.1% and 10% by volume. google.com For fatty alcohols, the reaction temperature is generally controlled within a range of 40°C to 50°C. google.com This method is stoichiometric and produces no inorganic salt byproducts, leading to a high-purity acid product that is immediately neutralized to form the final salt. researchgate.net

Biosynthetic and Oleochemical Derivations

The primary feedstock for this compound synthesis, oleyl alcohol, is not typically synthesized from petrochemical sources but is instead derived from natural fats and oils through oleochemical processes.

Oleic acid is the most common monounsaturated fatty acid found in nature, occurring as a primary component of triglycerides in numerous vegetable and animal fats. conicet.gov.ar The initial step in producing oleochemical precursors is the hydrolysis (splitting) of these triglycerides, which yields a mixture of fatty acids and glycerol. The resulting fatty acid mixture is then fractionally distilled to isolate a high-purity oleic acid fraction.

High-oleic variants of certain oils, developed through selective breeding, are particularly valuable feedstocks. conicet.gov.ar

Table 3: Oleic Acid Content in Various Natural Fats and Oils

| Oil/Fat Source | Typical Oleic Acid Content (%) | Reference |

| Olive Oil | ~70% | conicet.gov.ar |

| High-Oleic Sunflower Oil | >80% | google.com |

| High-Oleic Canola Oil | >75% | google.com |

| Pecan Oil | 59 - 75% | conicet.gov.ar |

| Canola Oil (Conventional) | ~61% | conicet.gov.ar |

| Lard | 44 - 47% | conicet.gov.ar |

| Peanut Oil | 36 - 67% | conicet.gov.ar |

| Soybean Oil (Conventional) | ~23% |

Oleyl alcohol is produced via the selective catalytic hydrogenation of the carboxylic acid group of oleic acid or, more commonly, its methyl ester (methyl oleate). The primary challenge in this process is to reduce the carbonyl group without saturating the carbon-carbon double bond in the alkyl chain.

This selective reduction requires specialized catalyst systems. Bimetallic catalysts are often employed to achieve high selectivity towards the unsaturated alcohol. For instance, ruthenium-tin (Ru-Sn) and cobalt-tin (Co-Sn) catalysts have demonstrated high efficacy. researchgate.netconicet.gov.ar The addition of tin is believed to modify the noble metal's activity, suppressing the hydrogenation of the C=C double bond while promoting the reduction of the ester group. researchgate.net Industrial processes for producing fatty alcohols from methyl esters often operate under high pressure (20–35 MPa) and high temperature (250–350 °C). However, research has identified catalyst systems that perform under milder conditions. For example, a Rhodium-Tin-Boron catalyst on an alumina (B75360) support (Rh-Sn-B/Al₂O₃) has shown optimal yields of 82-83% oleyl alcohol at 290°C and 2 MPa. sci-hub.st

Table 4: Catalytic Systems for Selective Hydrogenation to Oleyl Alcohol

| Catalyst System | Precursor | Support | Conditions | Oleyl Alcohol Yield/Selectivity | Reference |

| Rh(1%)-Sn(4%)-B | Oleic Acid | Al₂O₃ | 290 °C, 2 MPa | 82-83% | sci-hub.st |

| Ru(1%)-Sn(2%)-B | Methyl Oleate (B1233923) | Al₂O₃ | 270 °C | High Selectivity | conicet.gov.ar |

| Co-Sn | Methyl Oleate | ZnO | 270 °C, 8 MPa | 40.5% | researchgate.net |

Synthesis of Modified this compound Structures

The modification of the basic this compound structure is a key strategy for tailoring its physicochemical properties for specific applications. These modifications typically involve the introduction of linker groups, such as polyoxyethylene (EO) or polyoxypropylene (PO) chains, between the hydrophobic oleyl tail and the hydrophilic sulfate head. This leads to the creation of derivatives like oleyl ether sulfates, sulfosuccinates, and extended surfactants, each with unique performance characteristics.

Oleyl Ether Sulfates (OEnS) are synthesized by introducing a polyoxyethylene (EO) chain to the oleyl alcohol before the sulfation step. The length of this EO chain, denoted by 'n', is a critical parameter that influences the surfactant's properties.

The synthesis is a two-step process:

Ethoxylation: Oleyl alcohol is reacted with ethylene (B1197577) oxide to form oleyl alcohol polyoxyethylene ether. The number of EO units (n) can be controlled during this step.

Sulfation: The resulting ethoxylated alcohol is then sulfated. A common industrial method involves using a membrane-type sulfonator where the oleyl alcohol polyoxyethylene ether reacts with a sulfur trioxide (SO₃) air mixture. google.com The reaction product is subsequently neutralized with an alkali solution, such as sodium hydroxide, and hydrolyzed to yield the final OEnS product. google.com Alternative sulfating agents include sulfamic acid, which reacts preferentially with the terminal hydroxyl group to form an ammonium sulfate salt. windows.net

The structures of the prepared OEnS are typically confirmed using analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (¹H NMR) spectroscopy. researchgate.net Research has systematically explored the synthesis and properties of OEnS with varying EO chain lengths, as detailed in the table below. researchgate.net

| Compound Name | Abbreviation | Number of Ethylene Oxide (EO) Units (n) |

| Oleyl Ether Sulfate | OEnS | 3 |

| Oleyl Ether Sulfate | OEnS | 5 |

| Oleyl Ether Sulfate | OEnS | 7 |

This table summarizes different Oleyl Ether Sulfate structures synthesized by varying the length of the polyoxyethylene chain. researchgate.net

Oleyl-based sulfosuccinates are another important class of anionic surfactants derived from oleyl alcohol or its amides. Their synthesis generally involves an esterification reaction followed by sulfonation.

A typical process for producing these surfactants involves:

Esterification: Maleic anhydride (B1165640) is esterified with a long-chain alcohol, such as oleyl alcohol polyoxyethylene ether, to create the corresponding monoester of maleic acid. mdpi.com

Sulfonation: A sulfite (B76179), such as sodium sulfite or sodium bisulfite, is then added to the double bond of the maleate (B1232345) monoester to yield the final sulfosuccinate (B1259242) product. mdpi.comx-mol.net

Structural variations can be introduced by changing the alcohol component used in the initial esterification step. For example, reacting oleic acid with monoethanolamine first, and then proceeding with esterification and sulfonation, results in the formation of disodium (B8443419) oleyl ethanolamide sulfosuccinate monoester (DSOESS). x-mol.netdongguk.edu This introduces an amide linkage into the surfactant's backbone. Another variation involves using oleyl alcohol polyoxyethylene ethers with different EO chain lengths (e.g., n=3, 5, 7) to produce a series of oleyl-based sulfosuccinates (MS-OEn). mdpi.comjove.comnih.gov

| Starting Alcohol/Amide | Key Reagents | Final Sulfosuccinate Structure | Reference |

| Oleyl alcohol polyoxyethylene ether (n=3, 5, 7) | 1. Maleic Anhydride2. Sodium Sulfite | MS-OEn (n=3, 5, 7) | mdpi.com |

| Oleyl ethanolamide | 1. Maleic Anhydride2. Sodium Bisulfite | Disodium oleyl ethanolamide sulfosuccinate monoester (DSOESS) | x-mol.net |

This table illustrates the synthesis of different oleyl-based sulfosuccinates, highlighting the structural variations achieved by using different starting materials.

Extended surfactants are a specialized class of molecules where an intermediate polarity poly-propylene oxide (PPO) chain is inserted between the lipophilic oleyl group and the hydrophilic PEO-sulfate group. firp-ula.org This unique structure enhances their ability to form microemulsions with a wide range of oils. firp-ula.org

The general structure can be represented as Cₓ-POᵧ-EO₂-SO₃Na, where 'x' is the number of carbon atoms in the alkyl group (18 for oleyl), 'y' is the number of propylene (B89431) oxide units, and 'z' is the number of ethylene oxide units. firp-ula.org The synthesis involves the alkoxylation of the starting alcohol (e.g., oleyl alcohol) with both propylene oxide (PO) and ethylene oxide (EO) to form a block copolymer structure, which is then terminated by a sulfation reaction. google.com The inclusion of one or two ethylene oxide units before sulfation is often necessary for steric reasons. firp-ula.org This design creates a surfactant with a more gradual transition from its hydrophobic tail to its hydrophilic head, influencing its interfacial properties. researchgate.net

Optimization of Synthetic Reaction Parameters

The efficiency and outcome of synthesizing this compound and its derivatives are highly dependent on the careful optimization of reaction parameters. Key factors include the choice of catalytic systems and the molar ratios of the reactants.

A variety of catalytic systems, including homogeneous, heterogeneous, and biocatalysts, are employed in the synthesis of this compound precursors and related esters.

Homogeneous Catalysts: Conventional strong acids like sulfuric acid (H₂SO₄) and p-Toluenesulfonic acid (PTSA) are widely used as homogeneous catalysts, particularly in esterification reactions to produce precursors for sulfation. taylors.edu.my

Heterogeneous Catalysts: To facilitate easier separation and catalyst recycling, solid acid catalysts are often preferred. Examples include sodium hydrogen sulfate (NaHSO₄), which has been used as an acidic heterogeneous catalyst in the synthesis of oleyl oleate. uob.edu.ly Other advanced solid catalysts include sulfated zirconia (SZ) and various zeolites, which provide strong acidic sites for chemical transformations. mdpi.commdpi.com

Biocatalysts: Enzymatic catalysis offers a greener alternative under milder reaction conditions. Lipases, such as Novozym 435 (an immobilized lipase (B570770) from Candida antarctica), have been effectively used to catalyze the esterification of oleic acid and oleyl alcohol to produce oleyl oleate, a key intermediate. researchgate.net

| Catalyst Type | Specific Example(s) | Application | Reference |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (PTSA) | Esterification of fatty acids | taylors.edu.my |

| Heterogeneous Acid | Sodium Hydrogen Sulfate (NaHSO₄), Sulfated Zirconia (SZ) | Esterification, various acid-catalyzed reactions | uob.edu.lymdpi.com |

| Biocatalyst | Novozym 435 (Immobilized Lipase) | Enzymatic synthesis of oleyl oleate | researchgate.net |

This table categorizes different catalytic systems used in the synthesis of this compound precursors and related compounds.

The molar ratio of reactants is a critical parameter that directly influences reaction equilibrium, conversion rates, and final product yield.

In direct sulfonation reactions, such as the reaction of an α-olefin with sulfur trioxide (SO₃), the stoichiometric requirement is a 1:1 molar ratio. However, to overcome mass transfer limitations and drive the reaction to completion, an excess of the sulfonating agent is typically used. nih.gov Studies have shown that increasing the SO₃/α-olefin molar ratio from 1.0 to 1.2 can significantly increase the content of the active substance. nih.gov

In the synthesis of precursors like esters, the molar ratio between the alcohol and the carboxylic acid is a determining factor for the yield. For instance, in the synthesis of oleyl oleate, different studies have identified varying optimal molar ratios depending on the specific catalytic system and conditions. One study using response surface methodology found a maximum yield of 96.00% with an oleic acid to oleyl alcohol molar ratio of 2:24. ikm.org.my Another lipase-catalyzed study identified an optimal acid-to-alcohol molar ratio of 1:1. researchgate.net In the esterification of oleic acid with methanol, increasing the molar ratio from 2:1 to 80:1 led to a significant increase in the final conversion from 64% to 88%. researchgate.net These findings underscore the necessity of optimizing molar ratios for each specific synthetic process.

| Reaction | Reactants & Molar Ratio Studied | Optimal Ratio / Finding | Result | Reference |

| α-Olefin Sulfonation | SO₃ : α-Olefin | 1.2 : 1 | Increased active substance content | nih.gov |

| Oleyl Oleate Synthesis | Oleic Acid : Oleyl Alcohol | 2 : 24 | 96.00% yield | ikm.org.my |

| Oleyl Oleate Synthesis (Enzymatic) | Oleic Acid : Oleyl Alcohol | 1 : 1 | Optimal for lipase catalysis | researchgate.net |

| Oleic Acid Esterification | Methanol : Oleic Acid | 80 : 1 | 88% conversion (vs. 64% at 2:1) | researchgate.net |

This table presents research findings on the effect of reactant molar ratios on the outcomes of sulfonation and precursor synthesis reactions.

Reaction Kinetics and Yield Optimization

The synthesis of this compound, typically from oleyl alcohol and a sulfating agent, is governed by reaction kinetics that are influenced by several key parameters. Optimizing these parameters is crucial for maximizing the reaction rate and achieving a high yield of the final product. The primary variables that affect the synthesis include reaction temperature, catalyst concentration, and the molar ratio of reactants.

The choice and concentration of the catalyst are also critical. Acidic catalysts are commonly employed to facilitate the sulfation of alcohols. The amount of catalyst used directly impacts the reaction rate; an increase in catalyst amount generally leads to an increase in the esterification rate. However, an excessive amount of catalyst can complicate the purification process and may contribute to side reactions. Therefore, the catalyst concentration must be optimized to balance reaction speed with product purity and process efficiency.

The molar ratio of oleyl alcohol to the sulfating agent is another significant factor. While a stoichiometric ratio is required for the reaction, using an excess of one reactant can shift the equilibrium to favor product formation, thereby increasing the yield. In related enzymatic syntheses of oleyl esters, molar ratios of alcohol to acid have been optimized to achieve yields greater than 95%. researchgate.net The ideal molar ratio is determined experimentally to maximize conversion while minimizing the waste of excess reactants. Methodologies such as Response Surface Methodology (RSM) can be employed to systematically evaluate the interactive effects of these parameters—temperature, catalyst load, and molar ratio—to identify the optimal conditions for maximizing the yield of this compound. ikm.org.my

Table 1: Key Parameters for this compound Synthesis Optimization

| Parameter | Effect on Reaction | Optimization Goal |

|---|---|---|

| Temperature | Increases reaction rate but can cause side reactions at high levels. | Find the optimal temperature that maximizes yield without significant product degradation. |

| Catalyst Amount | Higher concentration increases the reaction rate. | Use the minimum amount required for an efficient reaction to avoid purification issues and side reactions. |

| Molar Ratio | An excess of one reactant can increase product yield by shifting equilibrium. | Determine the ratio that maximizes conversion of the limiting reactant. |

Analytical Characterization for Structural Elucidation of Synthesized Products

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for confirming the synthesis of this compound by identifying its key functional groups. The FT-IR spectrum provides a unique fingerprint of the molecule based on the vibrations of its chemical bonds.

The most prominent and diagnostic peaks for this compound are those associated with the sulfate group. The asymmetric stretching vibration of the S=O bonds typically appears as a strong band in the region of 1210-1222 cm⁻¹. shimadzu.comresearchgate.net A corresponding strong band for the symmetric S=O stretch is observed at a lower wavenumber, generally around 1067-1085 cm⁻¹. researchgate.net The presence of these two distinct, strong absorptions provides clear evidence of the sulfate ester moiety.

In addition to the sulfate group, the spectrum of this compound will exhibit characteristic peaks corresponding to the oleyl alkyl chain. The C-H stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups appear as strong bands in the 2850-3000 cm⁻¹ range. libretexts.org A key feature of the oleyl group is its carbon-carbon double bond (C=C). The stretching vibration of this bond is typically observed as a medium-intensity peak around 1640-1680 cm⁻¹. libretexts.org Furthermore, the C-O single bond stretch of the ester linkage appears in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org The collective presence of these specific absorption bands allows for the unambiguous confirmation of the this compound structure.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfate (S=O) | Asymmetric Stretch | 1210 - 1222 |

| Sulfate (S=O) | Symmetric Stretch | 1067 - 1085 |

| Alkene (C=C) | Stretch | 1640 - 1680 |

| Alkyl (C-H) | Stretch | 2850 - 3000 |

| Sulfate Ester (C-O) | Stretch | 1000 - 1300 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of this compound, providing precise information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound reveals distinct signals for each unique proton environment in the molecule. The protons on the carbon atom directly attached to the electron-withdrawing sulfate group (-CH₂-O-SO₃⁻) are significantly deshielded and are expected to appear as a triplet in the downfield region of approximately 3.5 to 4.5 ppm. libretexts.org The two protons of the carbon-carbon double bond (-CH=CH-) in the oleyl chain are also deshielded and typically produce a multiplet signal around 5.3 ppm. The protons on the carbons adjacent to the double bond (allylic protons) resonate at approximately 2.0 ppm. The numerous methylene (-CH₂) groups of the long alkyl chain produce a large, overlapping signal in the 1.2-1.6 ppm region. libretexts.org Finally, the terminal methyl (-CH₃) group protons are the most shielded and appear as a triplet at the highest field, around 0.9 ppm.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum provides complementary information, showing a single peak for each chemically non-equivalent carbon atom. The carbon atom bonded to the sulfate group (-CH₂-O-SO₃⁻) is highly deshielded due to the electronegativity of the oxygen atoms and is expected to resonate in the 60-70 ppm range. libretexts.org The two carbons of the double bond (-CH=CH-) typically appear in the 125-135 ppm region. libretexts.org The carbons of the long aliphatic chain resonate in the upfield region, generally between 14 and 32 ppm, with the terminal methyl carbon appearing at the highest field (around 14 ppm). libretexts.org Together, ¹H and ¹³C NMR spectra provide a comprehensive map of the molecular architecture, confirming the successful synthesis of this compound.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (Terminal methyl) | ~ 0.9 |

| -(CH₂)n- (Alkyl chain) | 1.2 - 1.6 |

| -CH₂-C=C (Allylic) | ~ 2.0 |

| -CH₂-O-SO₃⁻ | 3.5 - 4.5 |

| -CH=CH- (Olefinic) | ~ 5.3 |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (Terminal methyl) | ~ 14 |

| -(CH₂)n- (Alkyl chain) | 14 - 32 |

| -CH₂-O-SO₃⁻ | 60 - 70 |

| -CH=CH- (Olefinic) | 125 - 135 |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to confirm the molecular weight of synthesized this compound. This method is particularly well-suited for analyzing non-volatile and thermally labile molecules. nih.gov ESI-MS transfers ions from a solution into the gas phase, allowing for their mass-to-charge (m/z) ratio to be determined by a mass analyzer. nih.gov

For this compound, analysis is typically performed in the negative ion mode, as the sulfate group is readily deprotonated or exists as an anion. The resulting mass spectrum would be expected to show a prominent peak corresponding to the deprotonated molecular ion [M-H]⁻ or the this compound anion [M]⁻ if starting from a salt form. The this compound anion (C₁₈H₃₅O₄S⁻) has a calculated monoisotopic mass of approximately 347.23 Da. Therefore, a strong signal at an m/z value corresponding to this mass would provide definitive confirmation of the molecular weight of the synthesized product.

In some cases, fragmentation can occur, providing further structural information. A characteristic fragment ion for organosulfates is the hydrogen sulfate anion [HSO₄]⁻, which would appear at an m/z of 97. researchgate.net The observation of both the molecular ion and this characteristic fragment would offer strong evidence for the successful synthesis of this compound.

Table 5: Expected ESI-MS Ions for this compound (Negative Mode)

| Ion | Formula | Expected m/z |

|---|---|---|

| This compound Anion | [C₁₈H₃₅O₄S]⁻ | ~ 347.23 |

| Hydrogen Sulfate Fragment | [HSO₄]⁻ | ~ 96.96 |

Colloidal and Interfacial Chemistry Research

Surface Activity and Adsorption Phenomena

The effectiveness of a surfactant is often quantified by its ability to lower the surface tension of a solvent and the concentration at which it begins to form aggregates, or micelles, in the bulk solution. This concentration is known as the Critical Micelle Concentration (CMC). Beyond the CMC, the surface tension of the solution remains relatively constant.

Research into oleyl sulfate (B86663) and its derivatives has provided key data on these parameters. For instance, a study on sodium oleyl sulfate with a high double bond retention of 95.69% (SOS-95) reported a critical micelle concentration of 0.028 mmol/L and a surface tension at the CMC (γcmc) of 31.96 mN/m. researchgate.net In another investigation, an oleyl alcohol sulfonate (OAS) demonstrated a CMC of 4.17 x 10⁻³ mol/L and a corresponding surface tension (γCMC) of 33.99 mN/m at 25°C. researchgate.net Furthermore, an oleyl alcohol-based extended surfactant, sodium oleyl polyethylene (B3416737) oxide-polypropylene oxide sulfate (OE₃P₃S), was found to have a CMC of 0.72 mmol/L and a γcmc of 36.16 mN/m. nih.gov

These values are typically determined by measuring the surface tension of a series of solutions with increasing surfactant concentrations. A plot of surface tension versus the logarithm of the concentration will show a sharp break, and the concentration at this inflection point is identified as the CMC. scirp.orgnih.gov

Table 1: Equilibrium Surface Properties of this compound Derivatives

| Compound | CMC | γCMC (mN/m) | Reference |

|---|---|---|---|

| Sodium this compound (95.69% double bond retention) | 0.028 mmol/L | 31.96 | researchgate.net |

| Oleyl Alcohol Sulfonate | 4.17 x 10⁻³ mol/L | 33.99 | researchgate.net |

| Sodium Oleyl Polyethylene Oxide-Polypropylene Oxide Sulfate | 0.72 mmol/L | 36.16 | nih.gov |

While equilibrium surface tension provides information about the maximum reduction in surface energy, dynamic surface tension measurements offer insights into the rate at which a surfactant adsorbs to an interface. This is a crucial factor in processes where interfaces are rapidly created or disturbed. The adsorption kinetics are influenced by the diffusion of surfactant monomers from the bulk solution to the subsurface layer and their subsequent transfer and arrangement at the interface.

Studies on sodium this compound with high double bond retention have shown that it possesses good adsorption and diffusion properties. researchgate.net The rate of surface tension reduction is dependent on the surfactant concentration; at higher concentrations, the surface tension decreases more rapidly due to a larger number of surfactant molecules available to populate the newly formed interface. mdpi.com The adsorption process for some surfactant systems can be described by mixed diffusion-kinetic control models, where both the rate of diffusion to the interface and the rate of molecular rearrangement at the interface are significant. researchgate.net

The surface activity of this compound can be tailored by modifying its molecular structure. Two key areas of modification are the retention of the double bond in the oleyl tail and the introduction of intermediate groups like ethylene (B1197577) oxide (EO) or propylene (B89431) oxide (PO) chains between the hydrophobic tail and the hydrophilic head.

The presence of the unsaturated double bond in the hydrophobic chain has been shown to be advantageous for lowering the CMC. researchgate.net A higher retention of this double bond in sodium this compound leads to a lower surface tension and a lower critical micelle concentration. researchgate.net This is attributed to the kink in the hydrocarbon chain caused by the cis-double bond, which disrupts packing at the interface and in the micelle, thereby increasing the effective area per molecule and promoting surface activity at lower concentrations.

Introducing ethylene oxide and polypropylene (B1209903) oxide chains, as seen in sodium oleyl polyethylene oxide-polypropylene oxide sulfate (OE₃P₃S), also significantly impacts surface properties. The presence of these bulkier, somewhat hydrophilic chains can alter the balance between the hydrophobic and hydrophilic portions of the molecule, influencing both its CMC and its surface tension at the CMC. nih.gov For example, the insertion of a polypropylene oxide (PPO) chain can enhance the hydrophobicity of the surfactant without significantly increasing its Krafft temperature, which is the temperature below which the surfactant has limited solubility. nih.gov

The adsorption of this compound at interfaces is a spontaneous process driven by the desire of the hydrophobic oleyl tail to minimize contact with water.

At the air/water interface , this compound molecules orient themselves with their hydrophobic tails directed towards the air and their hydrophilic sulfate heads remaining in the aqueous phase. This arrangement disrupts the strong cohesive forces between water molecules at the surface, thereby reducing the surface tension. The adsorption process involves the formation of a hydration shell around the hydrophilic sulfate group, which can involve several water molecules. researchgate.net The packing of the surfactant molecules at the interface is influenced by electrostatic repulsion between the negatively charged sulfate heads and by the steric hindrance of the bulky oleyl chains.

At the oil/water interface , the adsorption mechanism is similar in principle but with a key difference in the orientation of the hydrophobic tail. The oleyl group, being lipophilic, will penetrate the oil phase, while the sulfate head remains in the aqueous phase. scirp.org This creates a molecular bridge between the two immiscible liquids, significantly lowering the interfacial tension. The interaction between the oleyl tail and the oil molecules is a favorable hydrophobic interaction that further drives the adsorption process. researchgate.net The effectiveness of this compound in reducing oil/water interfacial tension is a key factor in its application in emulsification and enhanced oil recovery.

Aggregation Behavior and Self-Assembly in Aqueous Systems

In aqueous solutions, once the concentration of this compound exceeds the CMC, the monomers begin to self-assemble into organized aggregates known as micelles. This process is a critical aspect of the surfactant's behavior and is governed by thermodynamic principles.

The thermodynamics of micellization can be investigated by studying the temperature dependence of the CMC. From this, thermodynamic parameters such as the standard Gibbs energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization can be calculated. nih.gov For many ionic surfactants, the micellization process is entropy-driven. uq.edu.au

The determination of the CMC is a fundamental step in characterizing the aggregation behavior of this compound. As previously mentioned, tensiometry is a common method. scirp.org Other techniques include conductometry, where a change in the slope of conductivity versus concentration indicates micelle formation, and fluorescence spectroscopy, which utilizes probes that change their fluorescence properties when incorporated into micelles. nih.gov Research on sodium this compound has successfully determined its CMC, along with thermodynamic parameters like the Gibbs free energy of micellization and adsorption, confirming the spontaneity of these processes. researchgate.net

Morphology and Size Distribution of Self-Assembled Structures (e.g., Spherical Micelles, Vesicles)

In aqueous solutions, this compound, as an amphiphilic molecule, spontaneously self-assembles into various organized structures to minimize the unfavorable contact between its hydrophobic oleyl chain and water. The morphology of these aggregates is primarily dictated by the molecular geometry of the surfactant and the surrounding solution conditions.

Research has shown that sodium this compound can spontaneously form sphere-like micelles at its critical micelle concentration (CMC). The size of these aggregates tends to increase as the surfactant concentration rises. The characterization of these self-assembled structures is commonly performed using techniques such as Transmission Electron Microscopy (TEM) for direct visualization, and Dynamic Light Scattering (DLS) to determine the size distribution and hydrodynamic radius of the aggregates. DLS, in particular, measures the time-dependent fluctuations in scattered light intensity resulting from the Brownian motion of the micelles or vesicles, which can be analyzed to determine their diffusion coefficients and subsequently their size via the Stokes-Einstein equation. researchgate.net

Beyond simple spherical micelles, derivatives of this compound, such as sodium oleyl polyethylene oxide-polypropylene oxide sulfate, have been observed to form vesicles, which are enclosed bilayer structures, particularly when mixed with other surfactants. mdpi.com The transition from micelles to vesicles is influenced by the packing parameter of the amphiphiles. Surfactants with a packing parameter between 1/2 and 1 are more likely to form vesicles. researchgate.net The size distribution of vesicle populations, which can be non-Gaussian, can be accurately measured using techniques like flow field-flow fractionation coupled with multiangle laser light scattering (FFF/MALLS), which can resolve subpopulations that differ only slightly in mean size. nih.govnih.gov

Formation of Liquid Crystal Structures (e.g., Lamellar Phases, Maltese Cross Textures)

At higher concentrations, well above the critical micelle concentration, this compound and its derivatives can form more ordered, mesomorphic structures known as liquid crystalline phases. These phases combine the properties of both liquids and solids, exhibiting fluidity while maintaining a degree of long-range molecular order.

Specifically, sodium this compound has been confirmed to form a lamellar phase (Lα) liquid crystal structure in aqueous solutions. tainstruments.com Lamellar phases are composed of stacked bilayers of surfactant molecules, where the hydrophobic oleyl tails are sequestered in the interior of the layers and the hydrophilic sulfate headgroups are in contact with the intervening water layers. This layered arrangement is a common liquid crystalline structure for surfactants where the molecular packing parameter is approximately equal to 1.

The presence of these anisotropic liquid crystalline phases can be identified using Polarized Optical Microscopy (POM). When viewed through crossed polarizers, lamellar phases often exhibit characteristic birefringent patterns known as "Maltese cross" textures. These textures arise from defects in the layered structure and are a definitive sign of a lamellar liquid crystalline phase. The formation of Maltese cross textures has been observed in oil-in-water emulsions stabilized by oleyl alcohol-based extended surfactants, indicating the presence of lamellar liquid crystals at the oil-water interface and within the continuous phase.

Impact of Concentration, Temperature, and Ionic Strength on Aggregation

The self-assembly of this compound is highly sensitive to external conditions such as surfactant concentration, temperature, and the ionic strength of the solution. These factors can significantly alter the critical micelle concentration (CMC), as well as the size, shape, and type of aggregates formed.

Concentration: As a fundamental principle, surfactant aggregation occurs above the CMC. For sodium this compound, studies have shown that as the concentration is increased beyond the CMC, the size of the resulting micellar aggregates grows. tainstruments.com At sufficiently high concentrations, a transition from discrete micelles to more complex structures like liquid crystalline phases occurs, as detailed in the previous section.

Temperature: Temperature influences the aggregation of ionic surfactants in a complex manner. For many anionic surfactants like sulfates, the CMC typically exhibits a U-shaped dependence on temperature. scialert.net Initially, as the temperature rises, the CMC decreases. This is often attributed to the disruption of the structured water around the hydrophobic oleyl tail, which favors the transfer of the surfactant molecule into a micelle (an entropy-driven process). However, as the temperature continues to increase, dehydration of the hydrophilic sulfate headgroup can occur, which disfavors micellization and leads to an increase in the CMC. scispace.comyoutube.com The temperature at which the minimum CMC is observed varies depending on the specific surfactant structure.

Ionic Strength: The addition of electrolytes (increasing ionic strength) has a pronounced effect on the aggregation of ionic surfactants like this compound. The added ions, particularly counter-ions (e.g., Na+), can screen the electrostatic repulsion between the negatively charged sulfate headgroups at the micelle surface. nih.govresearchgate.net This reduction in repulsion allows the surfactant molecules to pack more closely, leading to a lower CMC and favoring the formation of larger, and often non-spherical, aggregates at lower surfactant concentrations. researchgate.net High ionic strength can induce transitions from spherical to cylindrical micelles or even to vesicular structures.

Molecular Interactions within Aggregates and at Interfaces

The formation and stability of this compound aggregates are governed by a delicate balance of several molecular interactions.

Hydrophobic Interactions: The primary driving force for self-assembly is the hydrophobic effect. The system seeks to minimize the energetically unfavorable contact between the long, nonpolar oleyl chains and the polar water molecules. This is achieved by sequestering the hydrocarbon tails into the core of the micelle or the interior of a bilayer, away from the aqueous environment.

Electrostatic Interactions: At the surface of the aggregates, strong electrostatic repulsive forces exist between the negatively charged sulfate headgroups (-OSO₃⁻). This repulsion counteracts the hydrophobic force and prevents the unlimited growth of the aggregates, playing a key role in determining the aggregate's size and shape. The magnitude of this repulsion is sensitive to the ionic strength of the solution. mdpi.com

Interfacial Film Formation and Rheological Properties

When this compound molecules adsorb at a liquid-liquid (e.g., oil-water) or liquid-gas interface, they form a monomolecular film. The properties of this interfacial film are critical to the surfactant's performance in applications like emulsification and wetting. Interfacial rheology, which studies the flow and deformation of these two-dimensional films, provides insight into their mechanical strength and stability. tainstruments.commdpi.com The key properties are interfacial shear rheology, which measures resistance to deformation at a constant area, and interfacial dilational rheology, which measures the resistance to changes in interfacial area. mdpi.commdpi.com

Wetting Characteristics on Solid Surfaces

Wetting describes the ability of a liquid to maintain contact with a solid surface, a phenomenon governed by the balance of adhesive forces between the liquid and solid and cohesive forces within the liquid. This is typically quantified by the contact angle (θ). wikipedia.org A low contact angle (<90°) indicates good wetting, whereas a high contact angle (>90°) signifies poor wetting. researchgate.net

Aqueous solutions of surfactants like this compound generally improve the wetting of solid surfaces, particularly those that are hydrophobic. The mechanism involves two key actions:

Reduction of Surface Tension: this compound molecules adsorb at the air-water interface of a droplet, reducing its surface tension (cohesive forces). According to the Young equation, a lower liquid-vapor surface tension leads to a smaller contact angle and better spreading.

Adsorption at the Solid-Liquid Interface: The surfactant molecules can also adsorb onto the solid surface, with the hydrophobic oleyl tail interacting with a nonpolar surface and the hydrophilic sulfate headgroup facing the water. This adsorption modifies the solid-liquid interfacial tension, further promoting wetting. semanticscholar.org

The effectiveness of wetting depends on the nature of the solid surface and the concentration of the this compound solution.

Emulsification Properties and Emulsion Stability

This compound and its derivatives are effective emulsifying agents for forming oil-in-water (O/W) emulsions. An emulsifier functions by adsorbing at the oil-water interface, where it performs several crucial roles to promote emulsion stability.

Reduction of Interfacial Tension: The amphiphilic nature of this compound allows it to significantly lower the interfacial tension between oil and water. This reduces the energy required to break up the oil phase into small droplets during homogenization, facilitating the formation of a fine dispersion.

Formation of a Protective Interfacial Film: The adsorbed layer of this compound molecules creates a physical and electrostatic barrier around the oil droplets. The charged sulfate headgroups protrude into the aqueous phase, creating an electrostatic repulsion between droplets that prevents them from approaching each other and coalescing.

Foaming Behavior and Foam Stability Studies

This compound, as a member of the alpha-olefin sulfonate (AOS) class of anionic surfactants, exhibits characteristic foaming properties governed by its molecular structure. The long C18 chain of the oleyl group contributes to its surface activity, enabling the formation of stable foam. Research on alpha-olefin sulfonates indicates that factors such as concentration, temperature, and the presence of electrolytes can influence foam generation and longevity.

Studies on commercial AOS surfactants have shown that above a critical concentration, foam volume and the foam half-life (a measure of foam stability) become relatively independent of further increases in surfactant concentration. researchgate.net The stability of foam is crucial for many applications and is determined by the ability of the surfactant molecules to arrange at the gas-liquid interface, creating a resilient film that resists rupture. The drainage of liquid from the foam lamellae and the coalescence of bubbles are the primary mechanisms of foam decay.

Table 1: Representative Foaming Properties of a Typical Alpha-Olefin Sulfonate (AOS) Solution

| Parameter | Value | Conditions |

| Foamability (Initial Foam Volume) | 450 mL | 1.0% AOS solution, 25°C |

| Foam Stability (Half-life) | 180 seconds | 1.0% AOS solution, 25°C |

| Foam Composite Index (FCI) | 0.85 | Relative to standard |

Note: This table presents illustrative data for a typical alpha-olefin sulfonate as specific experimental values for this compound were not available in the cited sources. The data is intended to be representative of the performance of this class of surfactants.

Viscoelastic Behavior of Emulsions

Emulsions stabilized by surfactants like this compound exhibit complex rheological properties, including viscoelasticity. This behavior is a combination of viscous (liquid-like) and elastic (solid-like) characteristics. The viscoelasticity of an emulsion is crucial for its stability and texture, as it describes the material's response to deformation and stress.

The key parameters used to characterize the viscoelastic behavior of a material are the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G') : This represents the elastic component of the emulsion. It is a measure of the energy stored in the material during deformation, which is subsequently recovered upon removal of the stress. A higher G' indicates a more structured, solid-like emulsion.

Loss Modulus (G'') : This represents the viscous component. It measures the energy dissipated as heat during deformation and reflects the liquid-like behavior of the emulsion. A higher G'' signifies a more fluid-like system.

Table 2: Illustrative Viscoelastic Properties of a Model Emulsion System

| Parameter | Description | Typical Behavior |

| Storage Modulus (G') | Elastic (solid-like) response | Increases with droplet concentration |

| Loss Modulus (G'') | Viscous (liquid-like) response | Also increases with droplet concentration |

| Tan Delta (G''/G') | Ratio of viscous to elastic modulus | < 1 indicates a more elastic, gel-like structure |

Note: This table describes the general principles and expected behavior for a surfactant-stabilized emulsion. Specific quantitative data for this compound-stabilized emulsions were not found in the reviewed sources.

Environmental Fate and Biodegradation Studies

Biodegradation Pathways and Kinetics

The environmental persistence of oleyl sulfate (B86663) is largely dictated by its susceptibility to microbial degradation. As an anionic surfactant, its breakdown in various environmental compartments is a critical area of study.

In aerobic environments such as soil, water, and wastewater treatment plants, the biodegradation of alkyl sulfates like oleyl sulfate is a multi-step process initiated by bacteria. researchgate.netnih.gov The primary degradation begins with the enzymatic cleavage of the sulfate ester bond, which liberates the fatty alcohol (oleyl alcohol) and inorganic sulfate. nih.gov This initial step eliminates the surfactant properties of the molecule. researchgate.net

Following this, the liberated oleyl alcohol, an unsaturated fatty alcohol, undergoes oxidation to its corresponding fatty acid. This fatty acid is then further broken down through the β-oxidation pathway, a common metabolic process for fatty acids in microorganisms. nih.gov This process ultimately leads to the complete mineralization of the compound into carbon dioxide and water, which are then integrated into the biomass. nih.gov

In anaerobic settings, sulfate-reducing bacteria (SRB) can play a role in the degradation process. These microorganisms utilize sulfate as an electron acceptor, reducing it to sulfide. nih.gov While the specific mechanisms for this compound under anaerobic conditions are less detailed in the available literature, the general pathway for organic pollutants involves their use as carbon and energy sources by these bacteria. nih.gov

| Environmental Matrix | Key Microbial Group | Initial Degradation Step | Subsequent Pathways | Primary End Products |

|---|---|---|---|---|

| Aerobic (Soil, Water, Wastewater) | Aerobic Bacteria (e.g., Pseudomonas sp.) | Enzymatic hydrolysis of sulfate ester | Oxidation of fatty alcohol, β-oxidation of fatty acid | CO2, H2O, Inorganic Sulfate |

| Anaerobic | Sulfate-Reducing Bacteria (SRB) | Utilization as carbon source | Sulfate reduction | Sulfide, CO2, H2O |

The initial and rate-limiting step in the biodegradation of this compound is the cleavage of the sulfate ester bond, a reaction catalyzed by a class of enzymes known as alkylsulfatases (also referred to as sulfatases). nih.gov These enzymes are crucial for breaking down alkyl sulfate surfactants in the environment. nih.gov

One well-studied example of an alkylsulfatase is SdsA1, an extracellular enzyme produced by the bacterium Pseudomonas aeruginosa. nih.govnih.gov SdsA1 is a metalloenzyme containing a binuclear zinc cluster in its active site, which is involved in the catalytic mechanism. nih.gov This enzyme facilitates the hydrolysis of the C-O-S ester bond, releasing the alcohol and a sulfate ion. nih.gov The proposed mechanism involves the activation of a water molecule by the zinc cluster, which then acts as a nucleophile to attack the sulfur atom, leading to the cleavage of the S-O bond. nih.govresearchgate.net

The substrate specificity of alkylsulfatases can vary. For example, SdsA1 is known to hydrolyze a range of primary alkyl sulfates, including those with short and medium-length alkyl chains. nih.gov While direct studies on this compound are limited, the active site of SdsA1 is considered large enough to accommodate such long-chain unsaturated substrates. nih.gov Research on other Pseudomonas species has identified alkylsulfatases with novel specificities, such as those that can degrade branched primary alkyl sulfates, indicating a diversity of these enzymes in nature capable of handling various surfactant structures. nih.govresearchgate.net

The expression of these enzymes can be inducible. For instance, the presence of the alkyl sulfate substrate can trigger the production of the corresponding alkylsulfatase by the microorganism. nih.gov This allows bacteria to adapt to the presence of these compounds and utilize them as a source of carbon and/or sulfur. nih.gov

The rate at which this compound disappears from an environmental compartment is a key indicator of its persistence. Biodegradation studies have shown that linear primary alkyl sulfates are readily biodegradable under both laboratory and field conditions. cleaninginstitute.org

The degradation kinetics of similar surfactants, such as sodium lauryl ether sulfate (SLES), have been studied in soil environments. In one study, SLES in soil from tunnel excavation sites showed variable half-lives (DT50) ranging from 8 to 46 days. frontiersin.org This variability was attributed to factors such as the initial concentration of the surfactant and the specific characteristics of the soil, including texture, mineralogy, and microbial abundance. frontiersin.org

Bioaugmentation, the process of adding specific microorganisms to enhance the degradation of a contaminant, has been shown to significantly reduce the half-life of SLES in soil. In a study, the addition of a bacterial consortium capable of degrading SLES reduced its half-life from 6 days (natural attenuation) to just 1 day. frontiersin.org

The molecular structure of a surfactant plays a significant role in its biodegradability. For alkyl sulfates, factors such as the length and branching of the alkyl chain are known to affect the rate of microbial degradation. researchgate.net

Linear primary alkyl sulfates are generally considered to be readily biodegradable. cleaninginstitute.org In contrast, highly branched alkyl chains can be more resistant to microbial attack, as microorganisms may lack the necessary enzymes to effectively degrade them. mpob.gov.my This was a significant issue with early branched alkylbenzene sulfonate surfactants. mpob.gov.my

The presence of unsaturation (a double bond) in the alkyl chain, as is the case with this compound, can also influence biodegradability. While specific studies on the effect of unsaturation on the biodegradation of long-chain alkyl sulfates are not detailed in the provided search results, some general principles can be inferred. The presence of a double bond introduces a point of reactivity that could potentially be targeted by microbial enzymes. However, the stereochemistry and position of the double bond might also affect how the molecule fits into the active site of degradative enzymes.

It has been noted that even slight branching in alkyl sulfates can be accommodated by certain microbial enzymes, leading to rapid biodegradation. nih.gov This suggests that microbial populations can possess a diverse range of enzymes capable of degrading various surfactant structures.

Advanced Analytical Techniques in Oleyl Sulfate Research

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for probing the molecular characteristics of oleyl sulfate (B86663). By interacting with molecules in distinct ways, different regions of the electromagnetic spectrum can reveal information about vibrational modes, atomic connectivity, and electronic properties.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. sepscience.comedinst.com A vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it results in a change in the molecule's polarizability. edinst.com This fundamental difference means that some vibrations are strong in one spectrum and weak or absent in the other, making their combined use highly effective for structural elucidation. sepscience.comnih.gov

For oleyl sulfate, these techniques are crucial for identifying the key functional groups. The sulfate headgroup (R-O-SO₃⁻) and the long alkyl chain, with its characteristic carbon-carbon double bond, produce distinct vibrational signatures. cdnsciencepub.comresearchgate.net

Key research findings include:

Sulfate Group Vibrations: The asymmetric and symmetric stretching vibrations of the SO₃ group are particularly prominent. The asymmetric SO₃ stretch typically appears as strong bands in the infrared spectrum between 1200-1300 cm⁻¹, while these bands are often weak or absent in the Raman spectrum. cdnsciencepub.com Conversely, a strong Raman line around 1063 cm⁻¹ is considered characteristic of the symmetric SO₂ stretch in alkyl sulfates. s-a-s.orgoup.com

Alkyl Chain Vibrations: The C-H stretching modes of the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the oleyl chain are observed in the 2800–3000 cm⁻¹ region in both IR and Raman spectra. acs.org The C=C stretching vibration of the oleyl group's double bond is also a key identifier.

Complementary Nature: Water is a weak Raman scatterer, which makes Raman spectroscopy particularly well-suited for analyzing aqueous solutions of surfactants with minimal interference from the solvent. sepscience.com IR spectroscopy, on the other hand, is highly sensitive to polar bonds and is effective for identifying the sulfate headgroup. sepscience.comedinst.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Primary Technique | Reference |

|---|---|---|---|

| C-H Stretching (Alkyl Chain) | 2800 - 3000 | IR & Raman | acs.org |

| Asymmetric SO₃ Stretching | 1200 - 1300 | IR | cdnsciencepub.com |

| Symmetric SO₂ Stretching | ~1063 | Raman | s-a-s.orgoup.com |

| S-O(C) Stretching | ~800 - 855 | IR & Raman | cdnsciencepub.com |

| CH₂ Twisting | ~1300 | Raman | acs.org |

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for detailed structural elucidation. mdpi.comresearchgate.net It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, to provide information about the chemical environment and connectivity of atoms within a molecule. nih.govmdpi.com For this compound, NMR is used to confirm the molecular structure and to study dynamic processes like micelle formation. mdpi.comchalmers.se

Structural Confirmation: The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. mdpi.com Introducing an electronegative sulfate group causes significant changes in the chemical shifts of nearby protons and carbons. nih.gov

¹H NMR: Protons on the carbon atom directly attached to the sulfate group (α-position) are shifted downfield compared to other methylene protons in the alkyl chain. The olefinic protons of the C=C double bond typically appear around 5.3 ppm.

¹³C NMR: The carbon atom bonded to the sulfate group shows a significant downfield shift. The carbons of the double bond also have characteristic shifts, distinguishing them from the saturated carbons of the alkyl chain.

Studying Dynamics: NMR is also used to investigate the self-assembly of surfactants into micelles. chalmers.se Upon micellization, the chemical environment of the surfactant molecule changes, which can be observed as shifts in NMR signals. This allows for the study of surfactant interactions and the determination of properties like the critical micelle concentration (CMC). chalmers.semdpi.com

| Nucleus | Molecular Group | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | Terminal Methyl (CH₃) | ~0.88 | |

| ¹H | Alkyl Methylene (-(CH₂)n-) | ~1.2-1.4 | |

| ¹H | Methylene beta to SO₄ (β-CH₂) | ~1.6-1.7 | |

| ¹H | Methylene alpha to SO₄ (α-CH₂) | ~4.0-4.1 | researchgate.net |

| ¹H | Olefinic Protons (-CH=CH-) | ~5.34 | |

| ¹³C | Terminal Methyl (CH₃) | ~14.1 | |

| ¹³C | Alkyl Methylene (-(CH₂)n-) | ~22-32 | researchgate.net |

| ¹³C | Methylene alpha to SO₄ (α-CH₂) | ~68-70 | researchgate.net |

| ¹³C | Olefinic Carbons (-CH=CH-) | ~129-131 | mdpi.com |

Mass Spectrometry (ESI-MS, LC-MS) for Molecular Identification and Degradation Product Analysis

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. When coupled with a separation technique like Liquid Chromatography (LC-MS), it becomes a formidable tool for identifying and quantifying compounds in complex mixtures. creative-biolabs.com Electrospray Ionization (ESI) is a soft ionization technique well-suited for analyzing polar and thermally labile molecules like this compound. nih.gov

The primary applications for this compound research are:

Molecular Identification: ESI-MS in negative ion mode can readily detect the deprotonated molecule [M-H]⁻ of this compound, confirming its molecular weight.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion and analyze the resulting product ions. This fragmentation pattern provides structural information. For sulfated compounds, characteristic fragment ions include HSO₄⁻ (m/z 97) and SO₃⁻ (m/z 80), which are clear indicators of the sulfate group. nih.gov The fragmentation of the oleyl chain can also provide information about the location of the double bond.

Degradation Product Analysis: LC-MS is instrumental in studying the biodegradation or chemical degradation of this compound. frontiersin.org For instance, studies on the degradation of similar alkyl sulfates have used LC-MS/MS to identify metabolites like 1-dodecanol, indicating the cleavage of the sulfate ester by alkylsulfatase enzymes. frontiersin.org Desulfonation can also lead to the formation of the corresponding phenol (B47542) in related arylsulfonate compounds. asm.org

| m/z (Mass-to-Charge Ratio) | Ion/Fragment | Significance | Reference |

|---|---|---|---|

| [M-H]⁻ | Molecular Ion | Confirms the molecular weight of this compound. | nih.gov |

| 97 | HSO₄⁻ | Characteristic fragment confirming the presence of a sulfate group. | nih.gov |

| 80 | SO₃⁻ | Characteristic fragment confirming the presence of a sulfate group. | nih.gov |

UV-Visible Spectroscopy for Monitoring Concentration and Degradation

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum. bioglobax.com While the this compound molecule itself lacks strong chromophores that absorb in the typical UV-Vis range, this technique can be effectively used for its quantitative analysis through indirect methods. researchgate.netpharmaexcipients.com

This approach often involves forming a complex between the anionic surfactant and a cationic dye. sifisheriessciences.com The formation of this ion-pair complex results in a new species with distinct absorption properties that can be measured. sifisheriessciences.com

Quantitative Analysis: A common method involves using a cationic dye like methylene blue. In an acidic medium, the anionic this compound forms a blue-colored ion-pair complex with the methylene blue. sifisheriessciences.com This complex can be extracted into an organic solvent (e.g., chloroform) and its absorbance measured at a specific wavelength (e.g., 652 nm). The intensity of the color is proportional to the concentration of the anionic surfactant. sifisheriessciences.com

Monitoring Degradation: By tracking the decrease in absorbance of the dye-surfactant complex over time, UV-Vis spectroscopy can be used to monitor the degradation of this compound in various environmental or experimental conditions. mdpi.com This method provides a simple and accessible way to determine reaction kinetics. mdpi.com

Chromatographic Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. shu.ac.uk The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the analysis of surfactants. ijpsonline.comshimadzu.com It is employed to separate, identify, and quantify each component in a mixture. researchgate.net For this compound and other anionic surfactants, reversed-phase HPLC is the most common approach. shu.ac.uk

Quantitative Analysis: In a typical reversed-phase setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase (often a mixture of water and a solvent like acetonitrile). shimadzu.com As this compound passes through the column, it is separated from other components in the sample. Its concentration can be determined by comparing its peak area in the resulting chromatogram to that of a known standard. researchgate.net Detectors like UV (often indirectly), Evaporative Light Scattering Detectors (ELSD), or Mass Spectrometry (MS) can be used for detection. thermofisher.com

Impurity Profiling: HPLC is crucial for assessing the purity of this compound products. ijpsonline.com It can effectively separate this compound from related impurities, such as unreacted oleyl alcohol, isomers with different double bond positions, or byproducts from the sulfation process. Specialty columns, such as those designed specifically for surfactants, can offer enhanced selectivity for separating complex mixtures of anionic, cationic, and nonionic surfactants in a single run. thermofisher.com

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Technique | Reversed-Phase HPLC | Separation of non-polar to moderately polar compounds. | shu.ac.uk |

| Stationary Phase (Column) | C18, C8, or specialized surfactant columns | Provides a non-polar surface for interaction. | shimadzu.comthermofisher.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradients, often with a buffer (e.g., ammonium (B1175870) acetate) | Elutes components from the column at different rates. | researchgate.net |

| Detector | ELSD, Charged Aerosol Detector (CAD), MS, indirect UV | Detects and quantifies the separated components. | thermofisher.com |

| Application | Purity assessment, quantification, separation of homologs and isomers. | Quality control and research. | ijpsonline.comresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating, identifying, and quantifying volatile and semi-volatile organic compounds within a sample. thermofisher.comfilab.fr The gas chromatograph separates components of a mixture based on their different affinities for a stationary phase in a capillary column, with separated compounds eluting at different retention times. thermofisher.com The mass spectrometer then ionizes and fragments the eluted compounds, separating the resulting ions based on their mass-to-charge ratio to generate a unique mass spectrum that acts as a chemical fingerprint. lancashire.ac.uk

In the context of this compound research, the compound itself is a non-volatile salt, making it unsuitable for direct GC-MS analysis. However, the technique is invaluable for characterizing volatile precursors, impurities, or potential degradation products. For instance, GC-MS can be used to:

Assess Precursor Purity: Analyze the purity of the starting material, oleyl alcohol, to ensure it is free from volatile contaminants that could interfere with the sulfation reaction or impact the final product's properties.

Identify Volatile Byproducts: Detect and identify any volatile side products that may form during the synthesis of this compound.

Analyze Degradation Products: Study the stability of this compound under various conditions (e.g., heat, extreme pH) by identifying any volatile organic compounds that result from its breakdown.

A common approach for such analyses is Headspace GC-MS (HS-GC-MS), where the sample is heated in a sealed vial to release volatile compounds into the headspace gas, which is then injected into the GC-MS system. filab.fr This method is highly effective for detecting trace levels of volatile analytes without complex sample preparation. filab.frmeasurlabs.com

Thin-Layer Chromatography (TLC) for Reaction Progress and Purity Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and sensitive technique used extensively to monitor the progress of chemical reactions and assess the purity of a product. ualberta.cawikipedia.orgumass.edu The method involves spotting a sample onto a plate coated with a thin layer of an adsorbent material (the stationary phase), such as silica (B1680970) gel. wikipedia.orgsavemyexams.com A solvent or solvent mixture (the mobile phase) moves up the plate via capillary action, separating the components of the sample based on their differential partitioning between the stationary and mobile phases. wikipedia.orgumass.edu

For the synthesis of this compound from oleyl alcohol, TLC is an ideal tool for monitoring the reaction's conversion. A TLC plate would be spotted with the starting material (oleyl alcohol), the product standard (pure this compound, if available), and the reaction mixture at various time points.

Reactant vs. Product Polarity: Oleyl alcohol is a relatively non-polar molecule, while the product, this compound, is a highly polar anionic surfactant. On a polar stationary phase like silica gel, oleyl alcohol will travel further up the plate with a less polar mobile phase, resulting in a higher Retention Factor (Rf) value. This compound, being much more polar, will have a strong affinity for the silica gel and will move very little from the baseline, resulting in a very low Rf value.

Monitoring Progress: As the reaction proceeds, the TLC spot corresponding to oleyl alcohol will decrease in intensity, while the spot for this compound will appear and grow stronger. ualberta.caumass.edu The reaction is considered complete when the spot for the starting material is no longer visible.

Purity Assessment: A pure final product of this compound should ideally show only a single spot on the TLC plate. ualberta.cawikipedia.org The presence of multiple spots would indicate impurities.

Table 1: Illustrative TLC Data for this compound Synthesis

| Spotting Lane | Compound | Conceptual Rf Value (Silica Gel Plate) | Observation |

| 1 | Oleyl Alcohol (Start Material) | ~0.70 | Spot travels far from the baseline. |

| 2 | Reaction Mixture (t=1 hr) | ~0.70 and ~0.05 | Two spots visible, indicating an incomplete reaction. |

| 3 | Reaction Mixture (t=4 hr) | ~0.05 | Single spot at the baseline, indicating reaction completion. |

| 4 | This compound (Product) | ~0.05 | Spot remains near the baseline due to high polarity. |

Colloidal and Interfacial Characterization Methods

Dynamic Light Scattering (DLS) for Particle and Aggregate Sizing

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution of small particles and aggregates in a suspension or solution. acs.orgresearchgate.net The method measures the fluctuations in the intensity of light scattered by particles undergoing Brownian motion. whiterose.ac.uk Analysis of these fluctuations yields the translational diffusion coefficient, which can be related to the hydrodynamic radius (rH) of the particles via the Stokes-Einstein equation. whiterose.ac.ukacs.org

In this compound research, DLS is critical for characterizing the size of the self-assembled aggregates, such as micelles and vesicles, that form in aqueous solutions. researchgate.net Research on sodium this compound with a high double bond retention (SOS-95) has demonstrated that sphere-like micelles form spontaneously in water. researchgate.net DLS analysis showed that the size of these aggregates is dependent on the surfactant concentration. researchgate.net

Table 2: DLS Findings for Sodium this compound (SOS-95) Aggregates

| Concentration | Aggregate Type | Average Hydrodynamic Radius (rH) | Key Finding |

| At Critical Micelle Concentration (CMC) | Micelles | Not Specified | Initial formation of sphere-like micelles. researchgate.net |

| Above CMC | Micelles | Increases with concentration | The higher the concentration, the larger the size of the aggregates. researchgate.net |

DLS is also instrumental in studying the structural transitions between different types of aggregates, such as the transformation of lipid vesicles into micelles upon the addition of a surfactant. acs.org

Transmission Electron Microscopy (TEM) for Microstructural Visualization of Aggregates

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides direct visualization of the morphology and microstructure of nanoscale materials. nih.govmdpi.com A beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the interaction of the electrons with the sample. For soft materials like surfactant aggregates, samples are often prepared by negative staining or cryogenic (cryo-TEM) methods to enhance contrast and preserve their structure in a near-native state. rsc.org

TEM is used to determine the shape and structure of this compound aggregates, complementing the size data obtained from DLS. researchgate.net Studies have used TEM to confirm the morphology of aggregates formed by oleyl-based surfactants.

Table 3: TEM Findings on the Morphology of Oleyl-Based Surfactant Aggregates

| Surfactant System | Concentration | Observed Morphology | Source |

| Sodium this compound (SOS-95) | At and above CMC | Sphere-like micelles | researchgate.net |

| Oleyl-based Sulfosuccinate (B1259242) (MS-OE3) | 0.1 mol/L | Vesicles | mdpi.com |

These findings show that the molecular structure of the surfactant significantly influences the type of aggregate formed, with single-chain sulfates like SOS-95 forming micelles and other derivatives potentially forming bilayer vesicles. researchgate.netmdpi.com TEM provides invaluable, direct evidence of these distinct microstructures. nih.gov

Polarized Optical Microscopy (POM) for Liquid Crystal Phase Identification

Polarized Optical Microscopy (POM) is an essential technique for identifying and characterizing anisotropic materials, such as liquid crystals. evidentscientific.comlibretexts.org The microscope uses two polarizers, oriented at right angles to each other ("crossed polars"). libretexts.org Isotropic materials (like liquids or gases) appear dark under these conditions, while anisotropic materials, which can split light into two perpendicularly polarized rays, produce interference patterns and appear bright with characteristic textures. evidentscientific.com

In the study of concentrated aqueous solutions of this compound, POM is used to detect the formation of lyotropic liquid crystal phases. researchgate.netresearchgate.net These phases are ordered states of matter that flow like a liquid but have the long-range molecular order of a crystal. libretexts.org Research on sodium this compound (SOS-95) has shown that at high concentrations, it forms a lamellar liquid crystal phase. researchgate.netresearchgate.net This phase is often identified in POM by its distinctive "Maltese cross" texture, which is a hallmark of lamellar structures. researchgate.netresearchgate.net

Small Angle X-ray Scattering (SAXS) for Supramolecular Structure Analysis

Small Angle X-ray Scattering (SAXS) is a powerful technique for analyzing the nanoscale structure of materials, including the supramolecular arrangements in surfactant solutions and liquid crystals. researchgate.netnih.govrsc.org The method involves scattering a beam of X-rays off a sample and analyzing the scattered intensity at very small angles. sesame.org.jo The resulting scattering pattern provides information about the shape, size, and spatial arrangement of nanoscale structures. nih.gov

SAXS is used in conjunction with POM to provide detailed quantitative information about the liquid crystal phases formed by this compound. researchgate.netresearchgate.net While POM can identify the presence and general type of a liquid crystal phase, SAXS can confirm the structure and provide precise dimensional measurements. rsc.org

For the lamellar liquid crystal phase of sodium this compound (SOS-95), SAXS analysis produces a series of diffraction peaks. The positions of these peaks (q-values) are typically in an integer ratio (1:2:3...), which is the characteristic signature of a lamellar (layered) structure. From the position of the primary peak (q₀), the lamellar repeat distance (d), which represents the thickness of one surfactant bilayer plus the intervening water layer, can be calculated. rsc.org This combined POM and SAXS approach provides an unambiguous characterization of the ordered, self-assembled structures formed by this compound at high concentrations. researchgate.netresearchgate.net

Rheological Characterization of Surfactant Solutions and Emulsions

The study of flow and deformation, known as rheology, is critical for understanding the behavior of this compound in solutions and emulsions. The rheological properties of these systems are intimately linked to their microstructure, including the shape and interaction of surfactant micelles, the presence of liquid crystalline phases, and the nature of the oil-water interface in emulsions.

Research into oleyl-based surfactants demonstrates that their solutions and emulsions typically exhibit non-Newtonian fluid behavior. Specifically, they often display shear-thinning (pseudoplastic) properties, where the viscosity of the fluid decreases as the applied shear rate increases. researchgate.netnih.govnih.gov This behavior is highly desirable in many applications, as it means the product can be thick at rest (providing stability) but flow easily when pumped, poured, or spread.

For instance, emulsions formulated with oleyl ether sulfates (OEnS) and an extended surfactant, sodium oleyl polyethylene (B3416737) oxide-polypropylene oxide sulfate (OE3P3S), have been shown to possess good storage stability and pronounced shear-thinning properties. researchgate.netnih.govnih.gov The formation of dense lamellar gel networks and liquid crystal structures within these emulsions contributes significantly to their rheological profile. researchgate.net In the case of an oil-in-water emulsion prepared with OE3P3S, the system exhibits predominant viscoelastic behavior, where it has both viscous (liquid-like) and elastic (solid-like) characteristics. nih.govnih.gov The elastic modulus (G') being greater than the viscous modulus (G'') in such systems indicates a more solid-like, structured fluid. researchgate.net